2-Chloro-4-methylthieno[3,2-d]pyrimidine
Description
2-Chloro-4-methylthieno[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C7H5ClN2S. It is a derivative of thieno[3,2-d]pyrimidine, characterized by the presence of a chlorine atom at the 2-position and a methyl group at the 4-position.
Properties
Molecular Formula |
C7H5ClN2S |
|---|---|
Molecular Weight |
184.65 g/mol |
IUPAC Name |
2-chloro-4-methylthieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H5ClN2S/c1-4-6-5(2-3-11-6)10-7(8)9-4/h2-3H,1H3 |
InChI Key |
CQSIRYFENRVFHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)Cl)C=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methylthieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-4-chloropyrimidine with methylthiophene-2-carboxylate under acidic conditions. The reaction proceeds through cyclization and chlorination steps to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methylthieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides and sulfones, and reduction to form thiols.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Various substituted thieno[3,2-d]pyrimidines.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
Scientific Research Applications
2-Chloro-4-methylthieno[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors and photovoltaic devices.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes such as kinases or proteases, disrupting key biological pathways. The chlorine and methyl groups contribute to its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylthieno[3,2-d]pyrimidine
- 2,4-Dichlorothieno[3,2-d]pyrimidine
- 2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine
Uniqueness
2-Chloro-4-methylthieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds .
Biological Activity
2-Chloro-4-methylthieno[3,2-d]pyrimidine is a compound of increasing interest in medicinal chemistry due to its structural similarity to other biologically active thieno[3,2-d]pyrimidine derivatives. This article explores its biological activity, focusing on its potential as an enzyme inhibitor and its implications in various therapeutic contexts.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core, characterized by a fused thiophene and pyrimidine ring. The presence of the chlorine atom at the 2-position and a methyl group at the 4-position contributes to its unique chemical properties and biological activities.
Biological Activity Overview
Research has demonstrated that this compound exhibits significant biological activities, particularly as an inhibitor of certain enzymes. Its inhibition profile suggests potential applications in treating diseases related to steroid metabolism and cancer.
Enzyme Inhibition
One of the most notable biological activities of this compound is its ability to inhibit 17β-hydroxysteroid dehydrogenases (17β-HSDs), which are crucial in steroid metabolism. In studies, it has been shown to exhibit moderate inhibitory effects on both 17β-HSD1 and 17β-HSD2:
| Compound | Inhibition (%) at 1 µM |
|---|---|
| This compound | 36% (17β-HSD2) |
| Another derivative (3b) | 42% (17β-HSD2) |
| Control Compound D | 95% (17β-HSD1) |
These results indicate that while this compound shows moderate inhibition, it may serve as a lead compound for further optimization.
Case Studies and Research Findings
Several studies have investigated the biological activity of thieno[3,2-d]pyrimidines, including derivatives of this compound.
- Inhibition Studies : A study focusing on conformationally restricted thieno[3,2-d]pyrimidinones reported that compounds with similar structures exhibited varying degrees of inhibition against 17β-HSDs. The study highlighted the significance of structural modifications in enhancing biological activity .
- Anticancer Potential : Other research has suggested that thieno[3,2-d]pyrimidines may possess anticancer properties. For instance, certain derivatives showed promising results in inhibiting cell proliferation in cancer cell lines .
- Antimicrobial Activity : A recent study evaluated several thienopyrimidine derivatives for their antimicrobial properties. Some compounds demonstrated significant activity against various bacterial strains, indicating potential applications in treating infections .
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. The compound's ability to bind to the active sites of target enzymes such as 17β-HSDs suggests that it may disrupt normal steroid metabolism, which can be beneficial in conditions like osteoporosis or hormone-dependent cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
